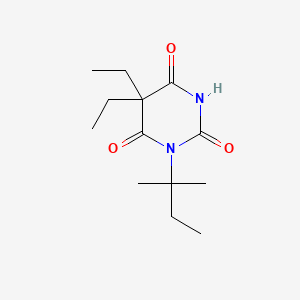
Barbituric acid, 5,5-diethyl-1-(1,1-dimethylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 5,5-diethyl-1-(1,1-dimethylpropyl)-: is a derivative of barbituric acid, a compound based on a pyrimidine heterocyclic skeleton. This compound is known for its historical significance in the development of barbiturate drugs, which have been used as central nervous system depressants . The specific structure of this compound includes two ethyl groups at the 5-position and a 1,1-dimethylpropyl group, making it unique among barbiturates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid derivatives typically involves the condensation of diethyl malonate with urea in the presence of sodium ethoxide. This reaction is followed by cyclization to form the barbituric acid core .
Industrial Production Methods: Industrial production of barbituric acid derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes purification steps such as recrystallization and chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Barbituric acid derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the barbituric acid core.
Substitution: Nucleophilic substitution reactions are common, where different alkyl or aryl groups replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: Barbituric acid derivatives are used as building blocks in the synthesis of various heterocyclic compounds. They serve as intermediates in multi-component reactions to create complex molecules with potential pharmacological activities .
Biology: In biological research, these compounds are studied for their interactions with enzymes and receptors. They have been investigated as inhibitors of urease, an enzyme involved in nitrogen metabolism .
Medicine: Barbituric acid derivatives have historical significance as sedatives, hypnotics, and anticonvulsants. Although their use has declined due to the development of safer alternatives, they are still used in certain medical applications .
Industry: In the industrial sector, these compounds are used in the synthesis of dyes, pigments, and other specialty chemicals. Their reactivity and stability make them valuable in various chemical processes .
Mecanismo De Acción
The mechanism of action of barbituric acid derivatives involves the modulation of gamma-aminobutyric acid (GABA) receptors. At low doses, they enhance the inhibitory effects of GABA by increasing the opening frequency of chloride ion channels. At higher doses, they act as GABA agonists, directly activating the chloride channels and leading to increased neuronal inhibition .
Comparación Con Compuestos Similares
Barbital: Another barbituric acid derivative with similar sedative properties.
Phenobarbital: Known for its anticonvulsant activity.
Thiopental: Used as an anesthetic agent.
Uniqueness: The unique structural features of barbituric acid, 5,5-diethyl-1-(1,1-dimethylpropyl)-, such as the 5,5-diethyl and 1-(1,1-dimethylpropyl) groups, contribute to its distinct pharmacological profile. These modifications can influence its binding affinity to GABA receptors and its overall pharmacokinetic properties .
Propiedades
Número CAS |
66940-81-6 |
|---|---|
Fórmula molecular |
C13H22N2O3 |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
5,5-diethyl-1-(2-methylbutan-2-yl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H22N2O3/c1-6-12(4,5)15-10(17)13(7-2,8-3)9(16)14-11(15)18/h6-8H2,1-5H3,(H,14,16,18) |
Clave InChI |
FTNKYOPECSBLHC-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)NC(=O)N(C1=O)C(C)(C)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine](/img/structure/B14470379.png)

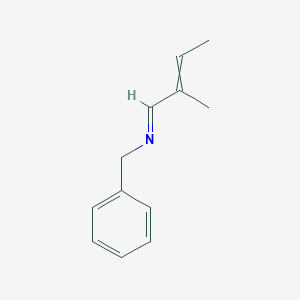
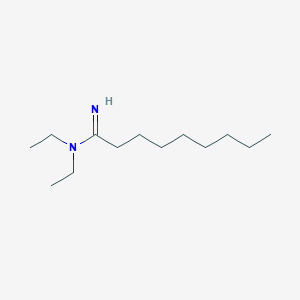
![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)

![Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate](/img/structure/B14470421.png)

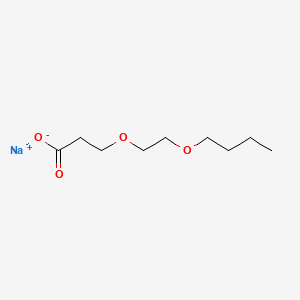

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)

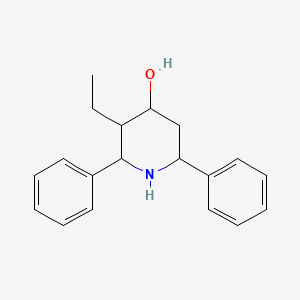
![2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)](/img/structure/B14470476.png)
